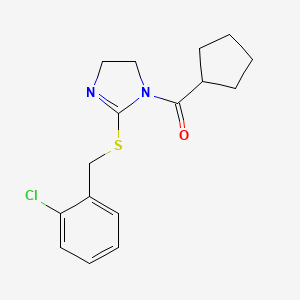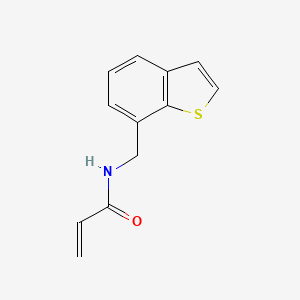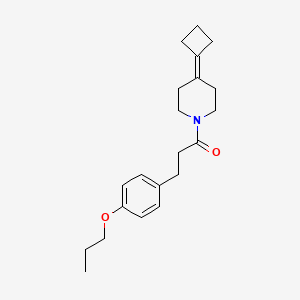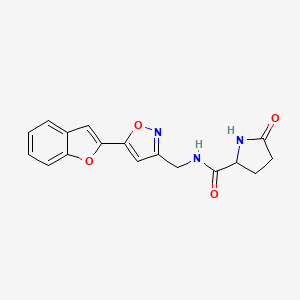
(4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While the direct synthesis of the specific compound is not documented, related compounds such as pyrazolyl methanones and their derivatives are synthesized using various techniques including condensation reactions, and cyclization processes. For example, the synthesis of pyrazole derivatives can involve reactions between appropriate precursors under specific conditions, such as the presence of catalysts or under microwave irradiation to promote the formation of the desired compound (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is typically confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, crystallographic analysis can reveal the arrangement of atoms within a compound, providing insights into its geometric configuration and conformation (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of a compound can be influenced by its functional groups and molecular structure. Pyrazole derivatives, for instance, may undergo various chemical reactions, including nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. Theoretical studies, such as DFT calculations, can provide further insights into the chemical reactivity and stability of these compounds (Huang et al., 2021).
科学的研究の応用
Molecular Interaction and Pharmacophore Modeling
Research on cannabinoid receptor antagonists like SR141716 (rimonabant) has contributed to understanding molecular interactions and pharmacophore development. Conformational analysis and comparative molecular field analysis (CoMFA) have been employed to explore the steric and electrostatic requirements for cannabinoid receptor binding, offering insights into the design of receptor-specific ligands (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their structural characterization through techniques like X-ray crystallography have been reported. These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds (Lv, Ding, & Zhao, 2013).
Biological Activity Exploration
Research on pyrazole and isoxazole derivatives has demonstrated their potential as antibacterial and antifungal agents. Novel compounds have shown significant activity against various bacterial and fungal strains, indicating the utility of these structural motifs in developing new antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).
Fluorescent Logic Gates and Molecular Probes
Studies on compounds combining fluorescent properties with specific receptor targeting capabilities have led to the development of fluorescent logic gates. These compounds can act as molecular probes for studying biological systems, offering a blend of analytical utility and potential therapeutic applications (Gauci & Magri, 2022).
Antimicrobial and Phytotoxic Screening
Pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and phytotoxic properties. Such studies provide a foundation for the development of new compounds with potential applications in agriculture and medicine (Mumtaz et al., 2015).
作用機序
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It has been suggested that similar compounds inhibit ents . The inhibition is more selective to ENT2 than to ENT1 . This inhibition is irreversible and non-competitive .
Biochemical Pathways
Ents are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function .
Result of Action
The inhibition of ents can potentially affect nucleotide synthesis and the regulation of adenosine function .
特性
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-20-16(13-15(19-20)14-5-3-2-4-6-14)17(23)22-11-9-21(8-7-18)10-12-22/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIGSLLRPAZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)



![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)


![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)
![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)

